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Compound of Interest

Compound Name: Undecylprodigiosin

Cat. No.: B1683453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Undecylprodigiosin, a member of the prodiginines family of natural red pigments, has

emerged as a compound of significant interest in the fields of pharmacology and drug

development. Produced by various bacteria, most notably Streptomyces and Serratia species,

this tripyrrole molecule exhibits a remarkable spectrum of biological activities, including potent

anticancer, antimicrobial, and immunosuppressive properties.[1][2][3] This in-depth technical

guide provides a comprehensive overview of the core biological functions of

undecylprodigiosin, presenting quantitative data, detailed experimental methodologies, and

visual representations of its mechanisms of action to support ongoing research and therapeutic

development.

Anticancer Activity: A Multi-Faceted Assault on
Malignancy
Undecylprodigiosin has demonstrated significant cytotoxic effects against a broad range of

cancer cell lines.[4][5] Its primary mechanism of action involves the induction of apoptosis, or

programmed cell death, through various signaling pathways, rendering it a promising candidate

for anticancer drug development.[1][6]
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The cytotoxic potential of undecylprodigiosin is typically quantified by its half-maximal

inhibitory concentration (IC50), the concentration of the compound required to inhibit the

growth of 50% of a cancer cell population. A summary of reported IC50 values against various

cancer cell lines is presented in Table 1.

Cell Line Cancer Type IC50 (µM) Reference

P388 Murine Leukemia
Not specified in

abstract
[7]

MCF-7
Human Breast

Carcinoma

Not specified in

abstract
[4]

BT-20
Human Breast

Carcinoma

Not specified in

abstract
[4]

MDA-MB-231
Human Breast

Carcinoma

Not specified in

abstract
[4]

T47D
Human Breast

Carcinoma

Not specified in

abstract
[4]

H460 Human Lung Cancer 7.7 µg/mL (~19.6 µM) [8]

HepG2 Human Liver Cancer
8.75 µg/mL (~22.3

µM)
[8]

MCF-7 Human Breast Cancer <2 µg/mL (<5.1 µM) [8]

Table 1: Cytotoxicity (IC50) of Undecylprodigiosin Against Various Cancer Cell Lines.

Signaling Pathways in Anticancer Activity
Undecylprodigiosin's pro-apoptotic activity is mediated through the modulation of several key

signaling pathways.

1.2.1. Intrinsic Apoptosis Pathway: Undecylprodigiosin has been shown to influence the

delicate balance of the Bcl-2 family of proteins, which are central regulators of the intrinsic

apoptotic pathway. It can down-regulate anti-apoptotic proteins while up-regulating pro-

apoptotic proteins.[4] This shift leads to the permeabilization of the mitochondrial outer
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membrane and the subsequent release of cytochrome c, which in turn activates a cascade of

caspases, ultimately leading to apoptosis.
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Undecylprodigiosin-induced intrinsic apoptosis pathway.
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1.2.2. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is

another critical target of undecylprodigiosin in cancer cells. It has been observed that

undecylprodigiosin can lead to the activation of p38 and JNK signaling pathways, which are

generally associated with stress responses and apoptosis, while not affecting the ERK1/2

signaling that often promotes cell proliferation.[7]
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Modulation of MAPK signaling by undecylprodigiosin.

Experimental Protocols for Anticancer Activity
Assessment
1.3.1. Cytotoxicity Assay (MTT Assay): This colorimetric assay is a standard method for

assessing cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The

amount of formazan produced is proportional to the number of viable cells.

Protocol:

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere

overnight.

Treat the cells with various concentrations of undecylprodigiosin for a specified period

(e.g., 24, 48, or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the

formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to untreated control cells and determine

the IC50 value.

1.3.2. Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining): This

method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer

leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled

with a fluorochrome (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent
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nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can

stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

Treat cells with undecylprodigiosin for the desired time.

Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

Resuspend the cells in Annexin V binding buffer.

Add FITC-conjugated Annexin V and PI to the cell suspension.

Incubate the cells in the dark at room temperature for 15 minutes.

Analyze the stained cells by flow cytometry. The different cell populations (viable, early

apoptotic, late apoptotic/necrotic) are quantified based on their fluorescence signals.

1.3.3. Western Blot Analysis for Caspase Activation: This technique is used to detect the

cleavage and activation of caspases, key executioners of apoptosis.

Principle: Caspases are synthesized as inactive zymogens (pro-caspases) and are activated

by proteolytic cleavage. Western blotting can detect both the full-length pro-caspase and the

cleaved, active fragments, which have a lower molecular weight.

Protocol:

Treat cells with undecylprodigiosin and lyse the cells to extract total protein.

Determine the protein concentration of the lysates.

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific for the caspase of interest (e.g.,

caspase-3, caspase-9).
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Wash the membrane and incubate with a secondary antibody conjugated to an enzyme

(e.g., HRP).

Add a chemiluminescent substrate and detect the protein bands using an imaging system.

A decrease in the band corresponding to the pro-caspase and the appearance of bands

for the cleaved fragments indicate caspase activation.

Antimicrobial Activity: A Broad-Spectrum Defense
Undecylprodigiosin exhibits significant antimicrobial activity against a range of pathogenic

bacteria and fungi.[3][9] This broad-spectrum activity makes it a potential candidate for the

development of new antibiotics, particularly in an era of increasing antimicrobial resistance.

Quantitative Antimicrobial Data
The antimicrobial efficacy of undecylprodigiosin is typically determined by its Minimum

Inhibitory Concentration (MIC), which is the lowest concentration of the compound that

prevents visible growth of a microorganism. A summary of reported MIC values is provided in

Table 2.
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Microorganism Type MIC (µg/mL) Reference

Bacillus subtilis
Gram-positive

bacteria
50 [10]

Micrococcus luteus
Gram-positive

bacteria
50 [10]

Candida albicans

ATCC 10231
Fungus 100 [10]

Candida albicans

ATCC 10259
Fungus 200 [10]

Escherichia coli NCIM

2065

Gram-negative

bacteria
15.9 [11]

Pseudomonas

aeruginosa NCIM

2036

Gram-negative

bacteria

46.1 µM (~18.1

µg/mL)
[11]

Bacillus subtilis NCIM

2545

Gram-positive

bacteria
43 µM (~16.9 µg/mL) [11]

MRSA ATCC 43300
Gram-positive

bacteria

73.6 µM (~28.9

µg/mL)
[11]

Table 2: Minimum Inhibitory Concentration (MIC) of Undecylprodigiosin Against Various

Microorganisms.

Experimental Protocol for Antimicrobial Activity
Assessment
2.2.1. Broth Microdilution Method for MIC Determination: This is a standardized method for

determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in

a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the

test microorganism. The MIC is the lowest concentration of the agent that inhibits visible

growth after incubation.
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Protocol:

Prepare a stock solution of undecylprodigiosin in a suitable solvent (e.g., DMSO).

Perform a two-fold serial dilution of the undecylprodigiosin stock solution in a 96-well

plate containing microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-

1640 for fungi).

Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5

McFarland standard).

Inoculate each well of the microtiter plate with the microbial suspension. Include a positive

control (microorganism and medium, no drug) and a negative control (medium only).

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

Visually inspect the plate for microbial growth (turbidity). The MIC is the lowest

concentration of undecylprodigiosin in a well with no visible growth.

Immunosuppressive Activity: Modulating the
Immune Response
Undecylprodigiosin and other prodigiosins have been shown to possess immunosuppressive

properties, suggesting their potential in treating autoimmune diseases and preventing organ

transplant rejection.[12]

Signaling Pathway in Immunosuppressive Activity
The primary mechanism of the immunosuppressive action of prodigiosins involves the inhibition

of the Janus kinase 3 (JAK-3) signaling pathway.[12] JAK-3 is a tyrosine kinase that plays a

crucial role in signal transduction from cytokine receptors, particularly those that utilize the

common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK-3,

undecylprodigiosin can block the downstream signaling events that lead to T-cell proliferation

and activation.
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Inhibition of the JAK-STAT pathway by undecylprodigiosin.

Experimental Protocol for Immunosuppressive Activity
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3.2.1. T-Cell Proliferation Assay: This assay measures the ability of a compound to inhibit the

proliferation of T-cells in response to a stimulus.

Principle: T-cells are stimulated to proliferate using mitogens (e.g., phytohemagglutinin

(PHA) or concanavalin A (ConA)) or specific antigens. The proliferation can be measured by

the incorporation of a radioactive tracer (e.g., [3H]-thymidine) into the DNA of dividing cells,

or by using a fluorescent dye (e.g., CFSE) that is diluted with each cell division.

Protocol (CFSE Method):

Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor.

Label the PBMCs with carboxyfluorescein succinimidyl ester (CFSE).

Culture the CFSE-labeled PBMCs in a 96-well plate in the presence of a T-cell mitogen

(e.g., PHA).

Add various concentrations of undecylprodigiosin to the wells.

Incubate the plate for 3-5 days.

Harvest the cells and analyze the CFSE fluorescence of the T-cell population (e.g., CD3+

cells) by flow cytometry.

A decrease in the dilution of CFSE (i.e., higher fluorescence intensity) in the presence of

undecylprodigiosin indicates an inhibition of T-cell proliferation.

Conclusion
Undecylprodigiosin stands out as a natural product with a remarkable diversity of potent

biological activities. Its ability to induce apoptosis in cancer cells through multiple signaling

pathways, its broad-spectrum antimicrobial action, and its targeted immunosuppressive effects

highlight its significant therapeutic potential. The quantitative data and detailed experimental

protocols provided in this guide are intended to serve as a valuable resource for researchers

and drug development professionals working to harness the power of this crimson tide for the

advancement of human health. Further investigation into the in vivo efficacy, safety profile, and
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optimization of undecylprodigiosin and its derivatives is warranted to translate its promising

preclinical activities into novel therapeutic interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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